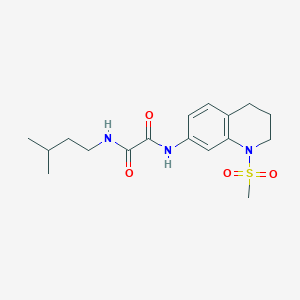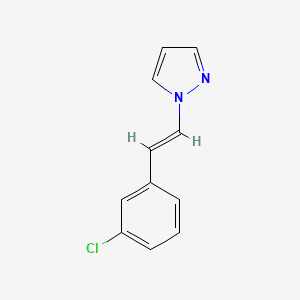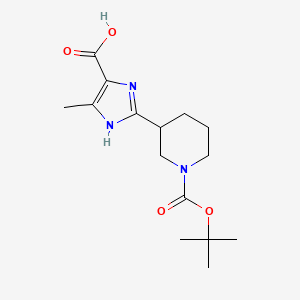
Ethyl 2,2-difluoro-3-hydroxypropanoate
描述
Ethyl 2,2-difluoro-3-hydroxypropanoate is a fluorinated organic compound with the molecular formula C5H8F2O3. It is known for its unique chemical properties, which make it a valuable intermediate in various chemical syntheses and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2,2-difluoro-3-hydroxypropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2,2-difluoro-3-hydroxypropionate with dihydropyrane in the presence of pyridinium p-toluene sulfonate as a catalyst. The reaction is carried out in anhydrous dichloromethane at room temperature, followed by flash chromatography to isolate the desired product .
Another method involves the reaction of this compound with sodium hydride in dimethylformamide (DMF), followed by the addition of 2-fluoro-3-methylpyridine. The mixture is stirred at room temperature overnight, and the product is extracted and purified .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
Ethyl 2,2-difluoro-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
科学研究应用
Ethyl 2,2-difluoro-3-hydroxypropanoate has a wide range of applications in scientific research:
作用机制
The mechanism of action of ethyl 2,2-difluoro-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various biochemical processes. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
相似化合物的比较
Ethyl 2,2-difluoro-3-hydroxypropanoate can be compared with other similar compounds, such as:
- Ethyl 2,2-difluoro-3-hydroxypropionate
- Ethyl 3-ethoxy-2,2-difluoro-3-hydroxypropionate
- 2,2-Difluoro-3-hydroxypropionic acid ethyl ester
These compounds share similar structural features but differ in their reactivity and applications.
属性
IUPAC Name |
ethyl 2,2-difluoro-3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O3/c1-2-10-4(9)5(6,7)3-8/h8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDADYBESRVMSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380-41-6 | |
| Record name | ethyl 2,2-difluoro-3-hydroxypropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2361717.png)
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-chlorobenzoate](/img/structure/B2361718.png)
![1-(4-Fluorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2361719.png)
![2-(o-tolyl)-5-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2361720.png)
![N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]but-2-ynamide](/img/structure/B2361725.png)
![N-(3,5-difluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2361726.png)



![1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine dihydrochloride](/img/structure/B2361731.png)

![3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361734.png)
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2361735.png)

